molecular formula C10H14N2 B1279275 1-Benzylazetidin-3-amine CAS No. 223381-58-6

1-Benzylazetidin-3-amine

Cat. No. B1279275
M. Wt: 162.23 g/mol
InChI Key: KLUJUFXZZAOGQQ-UHFFFAOYSA-N
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Description

1-Benzylazetidin-3-amine is a chemical compound that is part of the azetidine family, which are four-membered heterocyclic compounds containing a nitrogen atom. The compound is of interest due to its potential as an intermediate in the synthesis of various pharmaceuticals and its role in chemical reactions that could lead to the development of new materials or drugs.

Synthesis Analysis

The synthesis of azetidine derivatives, including those related to 1-Benzylazetidin-3-amine, has been explored in several studies. For instance, the preparation of 1-benzylazetidin-3-ol, a closely related compound, has been optimized for industrial applications. This optimized process starts with commercially available benzylamine and aims to produce azetidin-3-ol hydrochloride, which is an important intermediate for substituted azetidine . Additionally, azetidine derivatives have been synthesized through the reaction of 1-t-butylazetidinyl-3 tosylate with amines, which could potentially be applied to the synthesis of 1-Benzylazetidin-3-amine .

Molecular Structure Analysis

The molecular structure of azetidine derivatives is characterized by the presence of a four-membered ring, which imparts strain and reactivity to the molecule. The substitution of the azetidine ring, such as the benzyl group in 1-Benzylazetidin-3-amine, can significantly influence the chemical behavior and physical properties of the compound. The structure of azetidine derivatives has been elucidated using various spectroscopic techniques, including IR, 1H NMR, 13C NMR, and mass spectrometry, as demonstrated in the synthesis of novel azetidine-2-one derivatives .

Chemical Reactions Analysis

Azetidine derivatives participate in a variety of chemical reactions due to their strained ring system and reactive nitrogen atom. For example, the reaction of 1-t-butylazetidinyl-3 tosylate with amines and mercaptans leads to the formation of 3-amino and 3-mercapto-azetidine derivatives, with ring cleavage observed under certain conditions . Furthermore, azetidine-2-one derivatives have been used as synthons in the synthesis of nonproteinogenic amino acids, showcasing the versatility of azetidine compounds in synthetic chemistry .

Physical and Chemical Properties Analysis

The physical and chemical properties of azetidine derivatives are influenced by their molecular structure. The presence of substituents such as the benzyl group can affect the compound's boiling point, solubility, and stability. The reactivity of azetidine derivatives is also a key aspect of their chemical properties, as seen in their ability to undergo ring-opening reactions and participate in the synthesis of complex molecules like 1,4-benzodiazepines . The evaluation of these properties is essential for the development of azetidine-based pharmaceuticals and materials.

Scientific Research Applications

Ring-Enlargement and Ring-Opening Reactions

1-Benzylazetidin-3-amine demonstrates potential in ring-enlargement and ring-opening reactions. N-benzyl- and N-alkyl-substituted 1,2-thiazetidin-3-one 1,1-dioxides react with NH3 and primary amines via ring opening, leading to various adducts through nucleophilic attack. These reactions show the versatility of 1-Benzylazetidin-3-amine in synthesizing diverse chemical structures (Todorova, Linden, & Heimgartner, 1999).

Synthesis and Antimicrobial Activity

1-Benzylazetidin-3-amine is used in the synthesis of azetidine-2-one derivatives of 1H-benzimidazole. These compounds exhibit significant antibacterial and cytotoxic activities, highlighting the compound's importance in developing new antimicrobial agents (Noolvi et al., 2014).

Development of Optimized Synthesis Processes

An optimized process for the synthesis of 1-Benzylazetidin-3-ol, using 1-Benzylazetidin-3-amine as a starting material, has been developed. This process is significant for the economical and efficient production of azetidin-3-ol hydrochloride, showcasing the compound's industrial importance (Reddy et al., 2011).

Oxidative Deamination Studies

1-Benzylazetidin-3-amine plays a role in studies investigating oxidative deamination mechanisms, potentially modeling monoamine oxidase catalysis. This research is crucial for understanding biochemical processes involving amine oxidation (Kim, Bogdan, & Mariano, 1993).

Reactions with Amines and Mercaptans

The compound is involved in the preparation of 3-amino and 3-mercapto-azetidine derivatives, showing its utility in synthesizing novel chemical entities with potential applications in various fields (Chen, Kato, & Ohta, 1968).

New Amine Resolution Methods

1-Benzylazetidin-3-amine is used in developing new methods for amine resolution, essential for producing enantiomerically pure compounds, which is crucial in pharmaceutical synthesis (Rittle et al., 1987).

Safety And Hazards

The compound is classified under the GHS07 hazard class . The hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

Future Directions

Azetidines, such as 1-Benzylazetidin-3-amine, are important four-membered heterocycles used in organic synthesis and medicinal chemistry . The reactivity of azetidines is driven by a considerable ring strain, which translates into unique reactivity that can be triggered under appropriate reaction conditions . Future research directions may focus on the synthesis, reactivity, and application of azetidines .

properties

IUPAC Name

1-benzylazetidin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2/c11-10-7-12(8-10)6-9-4-2-1-3-5-9/h1-5,10H,6-8,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLUJUFXZZAOGQQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1CC2=CC=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50436618
Record name 1-benzylazetidin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50436618
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Benzylazetidin-3-amine

CAS RN

223381-58-6
Record name 1-benzylazetidin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50436618
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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